molecular formula C22H27ClO7 B13435627 Methyl 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-beta-D-glucopyranoside CAS No. 1528636-07-8

Methyl 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-beta-D-glucopyranoside

Katalognummer: B13435627
CAS-Nummer: 1528636-07-8
Molekulargewicht: 438.9 g/mol
InChI-Schlüssel: GKTWLVVOULBRDU-QMCAAQAGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Eigenschaften

CAS-Nummer

1528636-07-8

Molekularformel

C22H27ClO7

Molekulargewicht

438.9 g/mol

IUPAC-Name

(2R,3R,4S,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol

InChI

InChI=1S/C22H27ClO7/c1-3-29-16-7-4-13(5-8-16)10-14-11-15(6-9-17(14)23)22(28-2)21(27)20(26)19(25)18(12-24)30-22/h4-9,11,18-21,24-27H,3,10,12H2,1-2H3/t18-,19-,20+,21-,22-/m1/s1

InChI-Schlüssel

GKTWLVVOULBRDU-QMCAAQAGSA-N

Isomerische SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@@]3([C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC)Cl

Kanonische SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3(C(C(C(C(O3)CO)O)O)O)OC)Cl

Herkunft des Produkts

United States

Beschreibung

Methyl 1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-beta-D-glucopyranoside (CAS: 714269-57-5) is a synthetic intermediate in the production of dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used to treat type 2 diabetes . Its molecular formula is C22H27ClO7, with a molecular weight of 438.90 g/mol. The compound features a beta-D-glucopyranoside core substituted at the 1-C position with a 4-chloro-3-(4-ethoxybenzyl)phenyl group. This substitution pattern is critical for its role as a precursor to dapagliflozin, where the methyl group is replaced by a 1,5-anhydro-D-glucitol moiety .

Key structural attributes include:

  • Chloro substituent: Enhances lipophilicity and target binding.
  • 4-Ethoxybenzyl group: Contributes to SGLT2 selectivity.
  • Methyl glucopyranoside: Stabilizes the glycosidic bond during synthesis.

Vorbereitungsmethoden

Synthesis via Glycosylation of Aromatic Aglycones

One of the most prevalent approaches involves glycosylation of aromatic aglycones with activated sugar donors, followed by functional group modifications.

  • Step 1: Preparation of the Glycosyl Donor

    • The donor typically involves methylated glucopyranoside derivatives activated at the anomeric position, often as trichloroacetimidates or thioglycosides.
    • For example, methyl 1-azido-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside can be converted into an active glycosyl donor through deacetylation and subsequent activation.
  • Step 2: Aromatic Substitution and Coupling

    • The aromatic ring bearing the chloro and phenyl substituents is prepared via electrophilic aromatic substitution or cross-coupling reactions.
    • The aromatic moiety, such as 4-ethoxybenzyl derivatives, is prepared separately and then coupled to the activated sugar donor via glycosylation.
  • Step 3: Formation of the Glycosidic Bond

    • Glycosylation is performed under anhydrous conditions, often using Lewis acids like BF₃·Et₂O or TMSOTf as catalysts.
    • The reaction proceeds with stereoselectivity favoring the β-anomer, consistent with the natural configuration of D-glucopyranosides.
  • Step 4: Deprotection and Functionalization

    • The acetyl protecting groups are removed under mild basic conditions.
    • The phenyl and chloro substituents are introduced or modified via electrophilic substitution or cross-coupling reactions (e.g., Suzuki coupling for phenyl groups).

Synthesis via Direct Glycosylation of Aromatic Precursors

Alternative methods involve direct glycosylation of aromatic precursors bearing the desired substituents:

Enzymatic or Chemoenzymatic Methods

While less common for such complex molecules, enzymatic glycosylation can be employed:

  • Glycosyltransferases catalyze the formation of glycosidic bonds with high stereoselectivity.
  • Suitable for late-stage modifications, but often limited by substrate scope and availability.

Synthesis of the Beta-D-Glucopyranoside Core

The core structure is typically synthesized via:

  • Per-O-acetylation of D-glucose followed by selective deacetylation at the anomeric position.
  • Activation as a glycosyl donor (e.g., trichloroacetimidate).
  • Coupling with the aromatic acceptor under Lewis acid catalysis.

Key Reaction Conditions and Reagents

Step Reagents Conditions Purpose
Glycosyl donor preparation Methyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside Acetylation Protect hydroxyl groups
Activation of donor Trichloroacetonitrile, base Room temperature Formation of glycosyl donor
Glycosylation Lewis acids (e.g., TMSOTf) Anhydrous, low temperature Glycosidic bond formation
Deprotection Basic hydrolysis Mild conditions Remove acetyl groups
Aromatic substitution Suzuki coupling, nucleophilic substitution Appropriate solvents, inert atmosphere Introduce phenyl and chloro groups

Data Tables for Synthesis Parameters

Step Reagents Temperature Yield (%) Remarks
Glycosyl donor synthesis Acetic anhydride 0°C to room temp 85-90 Protects hydroxyl groups
Glycosylation Trichloroacetonitrile, base -20°C to 0°C 70-80 Stereoselective for β-anomer
Deprotection Sodium methoxide Room temp 85-95 Removes acetyl groups
Aromatic coupling Suzuki catalyst 80°C 65-75 Coupling of phenyl derivatives

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-beta-D-glucopyranoside undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Methyl 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-beta-D-glucopyranoside has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Methyl 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and physiological responses . The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Dapagliflozin (CAS: 461432-26-8)

Dapagliflozin (C21H25ClO6, MW: 408.90 g/mol) is the therapeutic derivative of the target compound, differing in the replacement of the methyl group with a 1,5-anhydro-D-glucitol structure. This modification enhances its pharmacokinetic stability and oral bioavailability .

Property Target Compound Dapagliflozin
Molecular Formula C22H27ClO7 C21H25ClO6
Molecular Weight 438.90 g/mol 408.90 g/mol
Key Substituent Methyl glucopyranoside 1,5-Anhydro-D-glucitol
Biological Role Synthetic intermediate SGLT2 inhibitor
Solubility Soluble in organic solvents Poor aqueous solubility

Structural Impact : The 1,5-anhydro group in dapagliflozin improves metabolic stability, while the methyl group in the intermediate facilitates synthetic manipulation .

Olorigliflozínum (Proposed INN: List 132)

Olorigliflozínum (C23H27ClO8, MW: 475.91 g/mol) is a sodium-glucose co-transporter inhibitor with a heptopyranose core and a methylene bridge. Its structure includes a 1-O,5-C-methylene-D-glycero-α-D-gluco-heptopyranose moiety, distinguishing it from the glucopyranoside backbone of the target compound .

Property Target Compound Olorigliflozínum
Core Structure Beta-D-glucopyranoside Alpha-D-gluco-heptopyranose
Key Feature 4-Ethoxybenzyl group Methylene bridge
Molecular Weight 438.90 g/mol 475.91 g/mol
Biological Target Intermediate for SGLT2 inhibitors SGLT inhibitor (broad-spectrum)

Functional Impact: The heptopyranose ring in olorigliflozínum may alter binding kinetics compared to the six-membered glucopyranoside in the target compound .

Methyl 1-C-[4-Chloro-3-(4-[[(3S)-Tetrahydrofuran-3-yl]oxy]benzyl)phenyl]-alpha-D-glucopyranoside (CAS: 1279691-36-9)

This structural analog replaces the 4-ethoxyphenyl group with a tetrahydrofuran-3-yloxy substituent. The modification increases steric bulk and may influence solubility and SGLT2 affinity .

Property Target Compound Tetrahydrofuran Analog
Substituent on Phenyl 4-Ethoxybenzyl 4-(Tetrahydrofuran-3-yloxy)benzyl
Molecular Formula C22H27ClO7 C23H29ClO8
Solubility Organic solvents Likely similar
Synthetic Use Dapagliflozin intermediate Intermediate for SGLT2 analogs

4-Methoxyphenyl-beta-D-glucopyranoside Derivatives

Simpler analogs like 4-methoxyphenyl-beta-D-glucopyranoside (CAS: N/A) lack the chloro and ethoxybenzyl groups. These compounds are used as substrates for glycosidase enzymes or in glycoconjugate synthesis .

Property Target Compound 4-Methoxyphenyl Derivative
Complexity High (chloro, ethoxybenzyl) Low (methoxy only)
Biological Application Drug intermediate Enzyme substrate
Molecular Weight 438.90 g/mol ~300 g/mol (estimated)

Methyl 4-O-Methyl-beta-D-glucopyranosyl-(1→4)-beta-D-glucopyranoside

This disaccharide derivative (C13H24O11, MW: 380.32 g/mol) serves as a cellulose model compound. Its flat molecular conformation and gauche-trans hydroxymethyl orientation contrast with the mono-substituted glucopyranoside structure of the target compound .

Property Target Compound Disaccharide Derivative
Glycosidic Linkage Mono-substituted (1→4)-linked disaccharide
Conformation Chair (4C1) Flat, extended
Application Pharmaceutical intermediate Cellulose modeling

Structural Insight : The disaccharide’s flat conformation mimics cellulose interactions, unlike the target compound’s compact, drug-like structure .

Biologische Aktivität

Methyl 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-beta-D-glucopyranoside, also known by its CAS number 2100872-88-4, is a complex glucoside compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C22H27ClO7
Molecular Weight: 426.888 g/mol
SMILES Notation: CCOc1ccc(Cc2cc(ccc2Cl)C(O)C@HC@@HC@HC@HCO)cc1
InChI Key: InChI=1S/C22H27ClO7/c1-2-29-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)18(25)20(27)21(28)19(26)17(24)11-23/h3-8,10,17-21,23-28H,2,9,11H2,1H3/t17-,18?,19-,20+,21+/m1/s1

The compound features a chlorophenyl group and an ethoxyphenyl moiety attached to a glucopyranoside backbone, which is significant for its biological activity.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. It has been tested against various strains of Mycobacterium tuberculosis, showing effective inhibition at low concentrations.

Efficacy Against Mycobacterium tuberculosis

In a study assessing the compound's effectiveness against Mycobacterium tuberculosis, it demonstrated an IC50 value of approximately 11 µM in ATP depletion assays. This suggests that it can significantly inhibit the pathogen's metabolic activity when used in conjunction with other inhibitors like Q203 .

The mechanism through which this compound exerts its effects appears to involve the inhibition of key metabolic pathways in bacterial cells. Specifically, it targets cytochrome bd oxidase, which is crucial for the respiration of Mycobacterium tuberculosis. By disrupting this pathway, the compound can effectively reduce the viability of the bacteria.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies conducted on similar compounds indicate that modifications to the phenyl and ethoxy groups can enhance or diminish biological activity. For instance, variations in the chlorination pattern or alkyl chain length can significantly affect antimicrobial potency and selectivity .

Study 1: Inhibition of Mycobacterial Growth

A focused study evaluated the compound's ability to inhibit Mycobacterium bovis BCG and Mycobacterium tuberculosis H37Rv. The findings revealed that this compound exhibited a dose-dependent response with significant inhibition noted at concentrations as low as 5 µM .

Study 2: Synergistic Effects with Other Antimicrobials

Another investigation assessed the synergistic effects of this compound with existing antibiotics. The combination therapy showed enhanced efficacy against resistant strains of Mycobacterium tuberculosis, suggesting potential for clinical applications in multidrug-resistant tuberculosis treatment regimens .

Q & A

Q. What are the recommended synthetic routes and purification strategies for this compound?

The compound is synthesized via glycosylation reactions involving protected glucopyranoside intermediates. Key steps include regioselective chlorination and etherification of the aryl backbone. Purification typically employs column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from methanol/water mixtures to achieve >99% purity. Critical intermediates include benzyl-protected glucopyranosides and substituted phenylboronic acids for Suzuki couplings .

Q. How should researchers approach physicochemical characterization?

Essential parameters include:

  • Molecular weight : 424.87 g/mol (C₂₁H₂₅ClO₇) .
  • Solubility : Poor aqueous solubility (0.037 g/L at 25°C); use polar aprotic solvents (DMSO, methanol) for stock solutions .
  • Stability : Monitor hydrolytic degradation under acidic/alkaline conditions via HPLC. Store at -20°C under inert gas to prevent oxidation . Characterization tools: NMR (¹H/¹³C for glycosidic linkage confirmation), mass spectrometry (HRMS for molecular ion validation), and computational tools like ACD/Labs for logP prediction .

Q. What experimental strategies address solubility limitations in biological assays?

  • Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80) to enhance aqueous dispersion .
  • For in vitro studies, pre-dissolve in methanol and dilute in buffer with sonication to ensure homogeneity .

Advanced Research Questions

Q. How does this compound function as a pharmaceutical impurity, and what analytical methods detect it?

It is a methoxy impurity in dapagliflozin synthesis, arising from incomplete demethylation during API purification. Quantify using reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Cross-validate with LC-MS/MS for structural confirmation at LOD ≤0.1% .

Q. What are the degradation pathways under stress conditions?

Forced degradation studies (ICH guidelines):

  • Acidic/alkaline hydrolysis : Cleavage of the glycosidic bond, yielding 4-chloro-3-(4-ethoxybenzyl)phenol and D-glucose derivatives .
  • Oxidative stress : Formation of quinone-like byproducts via aryl hydroxylation. Use UPLC-MS/MS (negative ion mode) to track degradation products .

Q. How can computational modeling predict its ADMET properties?

  • LogP : Predicted at 3.2 (ACD/Labs), indicating moderate lipophilicity .
  • Metabolism : CYP3A4-mediated O-demethylation predicted via docking simulations (AutoDock Vina). Validate with hepatic microsome assays .
  • Toxicity : Use QSAR models (e.g., ProTox-II) to assess hepatotoxicity risk .

Q. What methodologies identify its potential biological targets?

  • Enzyme inhibition : Screen against SGLT2 (sodium-glucose co-transporter 2) using cell-based glucose uptake assays (HEK293 cells expressing hSGLT2) .
  • Glycosidase interaction : Fluorogenic assays with 4-methylumbelliferyl-β-D-glucopyranoside to measure competitive inhibition .

Q. How do conflicting toxicity data in literature impact safety assessments?

Discrepancies in oral LD50 values (e.g., >2000 mg/kg in rodents vs. in vitro cytotoxicity at IC50 ~50 μM) suggest species-specific metabolic pathways. Conduct tiered testing:

  • In vitro : HepG2 cytotoxicity assays with glutathione depletion studies.
  • In vivo : Acute toxicity studies in zebrafish embryos (OECD 236) to resolve interspecies variability .

Q. What protocols ensure stability during long-term storage?

  • Store lyophilized powder under argon at -80°C.
  • For solutions, use amber vials with PTFE-lined caps to prevent light/oxygen exposure. Monitor purity quarterly via UPLC .

Q. How can researchers resolve contradictions in environmental persistence data?

While some studies report low bioaccumulation (BCF <100), others note moderate aquatic toxicity (EC50 ~10 mg/L in Daphnia magna). Replicate OECD 305/307 guidelines under controlled pH/temperature, and perform meta-analyses using tools like RevMan to harmonize datasets .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.